molecular formula C14H19F3N2S B1230524 1-(3,3-Dimethylbutan-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea

1-(3,3-Dimethylbutan-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea

Cat. No.: B1230524
M. Wt: 304.38 g/mol
InChI Key: WDOSJUOKMFKKIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,3-dimethylbutan-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea is a member of thioureas.

Scientific Research Applications

Plant Growth Regulation

  • Gibberellin-Like Activity : A derivative of thiourea, specifically 1-phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea (Y21), has shown high gibberellin-like activity. This suggests the potential use of similar thiourea derivatives, including 1-(3,3-Dimethylbutan-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea, in promoting plant growth and development (Yang et al., 2021).

Crystal Structure and Biological Activities

  • Herbicidal Activity : Certain thiourea derivatives have shown definitive herbicidal activity. This suggests that this compound may also possess similar properties, useful in agricultural applications (Yan, Lin, Xue, & Si-jia, 2008).

Medicinal Chemistry

  • Anticonvulsant Activity : Thiourea derivatives have been studied for their anticonvulsant properties. This suggests potential research directions for the medical application of this compound in treating convulsive disorders (Thakur, Deshmukh, Jha, & Kumar, 2017).

Antimicrobial and Antitumor Activity

  • DNA Topoisomerase Inhibition : Thiourea derivatives have been found to inhibit DNA topoisomerases, which could suggest potential applications in cancer treatment and antimicrobial therapy (Esteves-Souza et al., 2006).

Properties

Molecular Formula

C14H19F3N2S

Molecular Weight

304.38 g/mol

IUPAC Name

1-(3,3-dimethylbutan-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea

InChI

InChI=1S/C14H19F3N2S/c1-9(13(2,3)4)18-12(20)19-11-7-5-6-10(8-11)14(15,16)17/h5-9H,1-4H3,(H2,18,19,20)

InChI Key

WDOSJUOKMFKKIP-UHFFFAOYSA-N

SMILES

CC(C(C)(C)C)NC(=S)NC1=CC=CC(=C1)C(F)(F)F

Canonical SMILES

CC(C(C)(C)C)NC(=S)NC1=CC=CC(=C1)C(F)(F)F

solubility

4.6 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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